1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-dimethylpropan-1-one
Description
This compound features a triazolo[4,5-d]pyrimidine core, a bicyclic heteroaromatic system fused with a triazole and pyrimidine ring. The 3-ethyl group on the triazole moiety enhances steric and electronic properties, while the piperazine linker at position 7 provides conformational flexibility. The terminal 2,2-dimethylpropan-1-one group introduces a ketone functionality, influencing solubility and metabolic stability.
Properties
IUPAC Name |
1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O/c1-5-22-13-11(18-19-22)12(16-10-17-13)20-6-8-21(9-7-20)14(23)15(2,3)4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDPCIMGSKTRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C(C)(C)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers.
Mode of Action
The compound interacts with EGFR, inhibiting its tyrosine kinase activity. This inhibition prevents the activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Biochemical Pathways
Upon binding to EGFR, the compound disrupts several biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation, differentiation, and survival. By inhibiting EGFR, the compound effectively halts the propagation of signals through this pathway, leading to reduced tumor growth.
Result of Action
The result of the compound’s action is a significant reduction in cancer cell proliferation and survival. In vitro results revealed that the compound shows potent anticancer activity, with IC50 values indicating strong inhibitory effects on cancer cells.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s stability and activity. Additionally, the presence of other molecules or drugs can potentially interact with the compound, altering its effectiveness
Biochemical Analysis
Biochemical Properties
Related compounds in the triazolopyrimidine family have been shown to interact with various enzymes and proteins. These interactions can influence biochemical reactions, potentially leading to changes in cellular function.
Cellular Effects
The cellular effects of 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-dimethylpropan-1-one are not yet fully known. Related compounds have demonstrated potent cytotoxicity and inhibitory activity against topoisomerase I, an enzyme crucial for DNA replication. This suggests that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been shown to inhibit topoisomerase I, an enzyme that plays a critical role in DNA replication. This inhibition can lead to DNA damage during cell replication, effectively inhibiting the proliferation of cancer cells.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. Related compounds have demonstrated potent cytotoxicity and inhibitory activity against topoisomerase I. This suggests that this compound could potentially have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Related compounds have demonstrated potent cytotoxicity and inhibitory activity against topoisomerase I. This suggests that this compound could potentially have dose-dependent effects in animal models.
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully known. Related compounds have been shown to interact with various enzymes and proteins. This suggests that this compound could potentially be involved in various metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Related compounds have demonstrated potent cytotoxicity and inhibitory activity against topoisomerase I. This suggests that this compound could potentially interact with various transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound is not yet fully known. Related compounds have demonstrated potent cytotoxicity and inhibitory activity against topoisomerase I. This suggests that this compound could potentially be directed to specific compartments or organelles within the cell.
Biological Activity
The compound 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-dimethylpropan-1-one represents a significant class of bioactive molecules known for their diverse pharmacological properties. This article delves into the biological activities associated with this compound, emphasizing its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a triazolo[4,5-d]pyrimidine moiety, which is known for its biological significance.
Anticancer Properties
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit notable anticancer activity. A study highlighted the ability of these compounds to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs have shown IC50 values in the micromolar range against breast and colon cancer cell lines .
Enzymatic Inhibition
The compound is also recognized for its potential as an enzyme inhibitor. Specifically, it has been studied for its effects on kinases and phosphodiesterases, which are crucial in various signaling pathways. Inhibitory assays revealed that certain derivatives can effectively modulate the activity of these enzymes, suggesting a role in treating diseases linked to dysregulated signaling pathways .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of triazolo[4,5-d]pyrimidine derivatives. The compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study 1: Anticancer Activity
A specific derivative of this compound was tested against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations of 10 µM and 20 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells in treated groups compared to controls .
Case Study 2: Enzyme Inhibition Profile
Another study assessed the effect of this compound on phosphodiesterase activity. The derivative exhibited a dose-dependent inhibition with an IC50 value of approximately 50 nM. This inhibition was associated with increased intracellular cAMP levels, suggesting potential applications in conditions where cAMP signaling is disrupted .
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazolo[4,5-d]pyrimidine cores exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains by disrupting bacterial cell wall synthesis and interfering with metabolic pathways. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells through modulation of signaling pathways involved in cell division and apoptosis. The ability to target specific enzymes and receptors makes it a candidate for further development in cancer therapeutics.
Neuropharmacological Effects
Preliminary studies suggest that the compound may possess neuropharmacological effects, potentially acting as an anxiolytic or antidepressant. The piperazine moiety is known for its activity in central nervous system disorders, making this compound a candidate for further exploration in neuropharmacology.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of the compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli . The mechanism involved the inhibition of bacterial growth through interference with DNA replication processes. The results indicated a significant reduction in bacterial load when treated with this compound.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis through caspase activation pathways. This suggests its potential as an anticancer agent targeting specific tumor types.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The triazolo[4,5-d]pyrimidine core distinguishes this compound from pyrazolo[3,4-d]pyrimidines (e.g., compounds 2 and 3 in ). Isomerization studies in highlight that pyrazolo[4,3-e]triazolo[4,3-c]pyrimidines (e.g., 6, 8) exhibit stability under specific conditions, suggesting that the triazolo-pyrimidine core in the target compound may similarly favor certain tautomeric forms .
Piperazine Substituent Variations
The compound’s 4-substituted piperazine aligns with derivatives in –4, which feature piperazine or piperidine rings with ethyl, methyl, or hydroxyethyl groups. For instance:
- 7-[(3R)-3,4-Dimethylpiperazin-1-yl] derivatives () introduce stereochemical complexity, which could impact target binding specificity.
The target compound’s unmodified piperazine (lacking additional alkylation beyond the triazolo-pyrimidine attachment) may reduce metabolic oxidation compared to N-ethyl or N-hydroxyethyl analogs .
Terminal Functional Group Analysis
The 2,2-dimethylpropan-1-one group contrasts with hydrazine or amine termini in (e.g., compound 3). The ketone group likely increases electrophilicity, affecting reactivity in nucleophilic environments. This group’s steric bulk may also hinder interactions with deep binding pockets, unlike smaller substituents like methyl or cyano groups in pyrazolo-pyrimidine derivatives .
Structural and Functional Comparison Table
Research Implications and Hypotheses
- Metabolic Stability : The ethyl group on the triazole may slow hepatic clearance compared to methyl analogs, as seen in piperazine-ethyl derivatives () .
- Target Selectivity : The dimethylpropan-1-one group could reduce off-target effects compared to smaller terminal groups in ’s hydrazine derivatives .
- Synthetic Challenges : The triazolo-pyrimidine core may require specialized coupling conditions, unlike pyrazolo-pyrimidines, which are more straightforward to functionalize .
Q & A
What are the common synthetic routes for preparing 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-dimethylpropan-1-one?
Answer:
The synthesis typically involves multi-step protocols:
- Triazolo-pyrimidine core formation : Cyclization of substituted pyrimidine precursors using reagents like chloroacetyl chloride (for triazolo ring closure) under basic conditions (e.g., triethylamine) .
- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety. Palladium-catalyzed reductive cyclization (as in ) may optimize yields for heterocyclic intermediates .
- Ketone functionalization : The 2,2-dimethylpropan-1-one group is introduced via alkylation or acylation, followed by purification via column chromatography or recrystallization .
What analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- Spectroscopy : H/C NMR to confirm substituent positions and stereochemistry; HRMS for molecular weight validation .
- Chromatography : HPLC (with C18 columns) to assess purity; GC-MS for volatile byproduct detection.
- X-ray crystallography : Resolves ambiguities in regiochemistry of the triazolo-pyrimidine core .
How can researchers resolve discrepancies between experimental and computational spectroscopic data?
Answer:
Discrepancies often arise from conformational flexibility or impurities. Strategies include:
- Cross-validation : Compare NMR shifts with density functional theory (DFT)-calculated spectra.
- Impurity profiling : Use LC-MS (as in ’s impurity standards) to identify co-eluting byproducts (e.g., de-ethylated analogs) .
- Dynamic NMR : Assess temperature-dependent shifts for flexible regions (e.g., piperazine ring) .
What formulation challenges arise when developing this compound for preclinical studies?
Answer:
Challenges include:
- Solubility : The lipophilic triazolo-pyrimidine core may require co-solvents (e.g., PEG 400) or cyclodextrin encapsulation.
- Stability : Hydrolytic degradation at the ketone group necessitates pH-controlled buffers (e.g., citrate, pH 4–6) .
- Excipient compatibility : Screen with lactose, microcrystalline cellulose, and magnesium stearate to avoid interactions during tablet compression .
How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
SAR strategies involve:
- Core modifications : Synthesize analogs with varying substituents on the triazolo-pyrimidine (e.g., methyl vs. ethyl groups) to assess steric effects .
- Piperazine substitutions : Replace the piperazine with diazepane (as in ) to study ring size impact on target binding .
- Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., cytotoxicity in cancer lines) .
What mechanistic insights are critical for optimizing catalytic steps in its synthesis?
Answer:
Focus on:
- Catalyst selection : Palladium (e.g., Pd(OAc)) for C–N coupling efficiency; ligand screening (Xantphos vs. BINAP) to suppress β-hydride elimination .
- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., triazolo ring closure).
- Isotopic labeling : Use N-labeled intermediates to trace regioselectivity in cyclization steps .
How can researchers validate the compound’s stability under physiological conditions?
Answer:
- Forced degradation : Expose to oxidative (HO), thermal (40–60°C), and photolytic (ICH Q1B guidelines) stress.
- Metabolite identification : Incubate with liver microsomes; use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
- Plasma stability : Assess degradation in human plasma at 37°C over 24 hours .
What computational tools are recommended for predicting the compound’s physicochemical properties?
Answer:
- LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration.
- pKa prediction : ADMET Predictor™ or MoKa to identify ionizable groups (e.g., piperazine N-atoms) .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using GROMACS or AMBER .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
